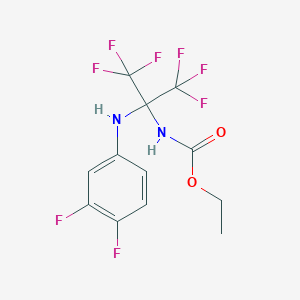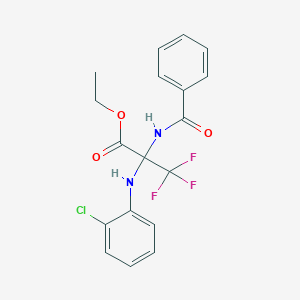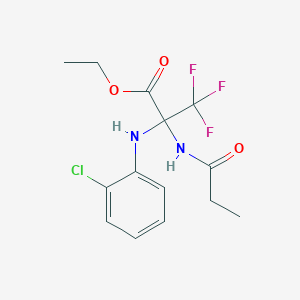![molecular formula C20H14ClF3N4O5S B396311 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE CAS No. 606924-48-5](/img/structure/B396311.png)
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives, as well as compounds containing trifluoromethyl and benzenesulfonamide groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, making it a valuable target for further research and development.
Properties
CAS No. |
606924-48-5 |
|---|---|
Molecular Formula |
C20H14ClF3N4O5S |
Molecular Weight |
514.9g/mol |
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H14ClF3N4O5S/c1-10-2-6-12(7-3-10)28-15-14(16(29)26-18(28)31)19(17(30)25-15,20(22,23)24)27-34(32,33)13-8-4-11(21)5-9-13/h2-9,27H,1H3,(H,25,30)(H,26,29,31) |
InChI Key |
CYBSFFGDRKWIDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Di(propan-2-yloxy)phosphoryl-2-methylpropyl]-2-[6-(1,1,1,3,3,3-hexafluoropropan-2-yl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-yl]-1-methylguanidine](/img/structure/B396229.png)
![2-methyl-N-[({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)oxy]propanimidoyl chloride](/img/structure/B396230.png)
![Diethyl {3-nitrophenyl}[3-(trifluoromethyl)anilino]methylphosphonate](/img/structure/B396231.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B396237.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate](/img/structure/B396238.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methyl-4-{[2,2,2-trifluoro-1-[(isopropoxycarbonyl)amino]-1-(trifluoromethyl)ethyl]amino}phenyl)propanoate](/img/structure/B396240.png)
![Ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[4-(6-methoxypyridazin-3-ylsulfamoyl)anilino]propionate](/img/structure/B396243.png)
![N-(4,6-Dimethyl-2-pyrimidinyl)-4-[2,2,2-trifluoro-1-isovaleramido-1-(trifluoromethyl)ethylamino]benzenesulfonamide](/img/structure/B396245.png)

![Diethyl 2-({4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino}methylene)malonate](/img/structure/B396247.png)
![3-methyl-N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396248.png)
![Ethyl 2-(2-chloroanilino)-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396249.png)

